1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 1-(1,1-dimethylethyl) ester, (2S,4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 1-(1,1-dimethylethyl) ester, (2S,4S)- is a chemical compound with the molecular formula C11H18N4O4 and a molecular weight of 270.29 . This compound is known for its unique structure, which includes an azido group and a pyrrolidine ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 1-(1,1-dimethylethyl) ester, (2S,4S)- involves several stepsThe reaction conditions typically involve the use of tert-butyl chloroformate and sodium azide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 1-(1,1-dimethylethyl) ester, (2S,4S)- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 1-(1,1-dimethylethyl) ester, (2S,4S)- involves its ability to undergo azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules. The molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include:
- 1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 2-methyl ester
- 1,2-Pyrrolidinedicarboxylic acid, 4-cyano-, 1-(1,1-dimethylethyl) ester
- 1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 1-(1,1-dimethylethyl) 2-phenylmethyl ester The uniqueness of 1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 1-(1,1-dimethylethyl) ester, (2S,4S)- lies in its azido group, which provides versatility in chemical reactions and applications.
Properties
Molecular Formula |
C10H15N4O4- |
---|---|
Molecular Weight |
255.25 g/mol |
IUPAC Name |
(2S,4S)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/p-1/t6-,7-/m0/s1 |
InChI Key |
JZEOWBJXFSZTJU-BQBZGAKWSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)[O-])N=[N+]=[N-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)[O-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.